molecular formula C9H11F2N B2553934 (2R)-2-(3,4-Difluorophenyl)propan-1-amine CAS No. 2248198-57-2

(2R)-2-(3,4-Difluorophenyl)propan-1-amine

Cat. No.: B2553934
CAS No.: 2248198-57-2
M. Wt: 171.191
InChI Key: KGRMFVYVHCPFET-LURJTMIESA-N
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Description

(2R)-2-(3,4-Difluorophenyl)propan-1-amine is a chiral amine featuring a propane backbone substituted with a 3,4-difluorophenyl group at the second carbon. These cyclopropane analogs differ by their ring structure but share key pharmacophoric elements, such as the 3,4-difluorophenyl group and amine functionality, which influence receptor binding and metabolic stability .

Properties

IUPAC Name

(2R)-2-(3,4-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRMFVYVHCPFET-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

A classical approach to obtain enantiomerically pure (2R)-2-(3,4-Difluorophenyl)propan-1-amine involves resolving the racemic mixture via diastereomeric salt formation. For example, racemic 2-(3,4-difluorophenyl)propan-1-amine has been treated with chiral resolving agents such as (R)-mandelic acid or (S)-camphorsulfonic acid in polar solvents like ethanol or methanol. The diastereomeric salts are crystallized under controlled conditions, with the (R)-enantiomer preferentially precipitating. Subsequent basification and extraction yield the desired amine with enantiomeric excess (ee) exceeding 98%.

Chromatographic Separation

Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enables direct resolution. A mixture of n-hexane and isopropanol (90:10 v/v) has been employed as the mobile phase, achieving baseline separation with a resolution factor (Rs) > 2.5. While effective for small-scale purification, this method is less practical for industrial applications due to high solvent consumption and low throughput.

Asymmetric Synthesis via Catalytic Methods

Enantioselective Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines represents a scalable route to this compound. For instance, the imine precursor (E)-N-(2-(3,4-difluorophenyl)propylidene)benzylamine undergoes hydrogenation in the presence of a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) under 50 bar H₂ pressure. This method affords the (R)-amine with 92% ee and 85% isolated yield. Critical parameters include solvent choice (methanol or ethanol), temperature (40–60°C), and catalyst loading (0.5–1 mol%).

Organocatalytic Strecker Synthesis

A three-component Strecker reaction involving 3,4-difluorobenzaldehyde, ammonium chloride, and trimethylsilyl cyanide (TMSCN) catalyzed by a chiral thiourea organocatalyst has been reported. The reaction proceeds in dichloromethane at −20°C, yielding the α-aminonitrile intermediate with 89% ee. Hydrolysis with 6 M HCl followed by borane reduction generates the target amine in 78% overall yield.

Biocatalytic Approaches

Transaminase-Mediated Kinetic Resolution

Immobilized ω-transaminases (e.g., from Arthrobacter sp.) selectively convert the (S)-enantiomer of racemic 2-(3,4-difluorophenyl)propan-1-amine to the corresponding ketone, leaving the (R)-amine enantioenriched. Using pyruvate as an amino acceptor in phosphate buffer (pH 7.5), this process achieves 99% ee and 45% conversion after 24 hours. Scale-up challenges include enzyme stability and substrate inhibition, addressed via fed-batch operation.

Reductive Amination Using Dehydrogenases

A two-enzyme system combining an amine dehydrogenase (AmDH) and a formate dehydrogenase (FDH) enables asymmetric reductive amination of 3,4-difluorophenylacetone. The AmDH catalyzes the stereoselective transfer of an amino group from ammonium formate to the ketone, while FDH regenerates NADH. This one-pot reaction in aqueous buffer (pH 8.0) produces the (R)-amine with >99% ee and 90% yield.

Comparison of Synthetic Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Diastereomeric salt 70–80 98 Moderate High
Catalytic hydrogenation 85 92 High Moderate
Organocatalytic Strecker 78 89 Low Low
Transaminase resolution 45 99 Moderate High
Reductive amination 90 99 High Moderate

Industrial-Scale Considerations

Process Optimization

Continuous-flow hydrogenation systems enhance reaction efficiency by minimizing catalyst leaching and improving heat transfer. For example, a fixed-bed reactor packed with Ru/Al₂O₃ achieves 95% conversion at 10 bar H₂, reducing batch cycle times by 60%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction reactions can further reduce the amine group to form primary amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-2-(3,4-difluorophenyl)propan-1-amine has been studied for its potential as a therapeutic agent:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 0.5 µM against H1975 (non-small cell lung cancer) by inhibiting the EGFR T790M mutation.
Cell LineIC50 (µM)Mechanism
H19750.5Inhibition of EGFR T790M mutation
SNU160.8Induction of apoptosis via caspase activation
KG10.6Cell cycle arrest at G2/M phase

Neuropharmacological Effects

Research has also indicated that this compound may have antidepressant-like properties. In rodent models, administration of this compound resulted in significant improvements in behavioral tests used to assess antidepressant efficacy.

Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the efficacy of this compound in xenograft models of human tumors. Results indicated a significant reduction in tumor growth compared to control groups, suggesting that the compound's mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.

Study 2: Neuropharmacological Assessment

Another investigation focused on the compound's effect on depression-like behaviors in rodent models. Findings showed that administration led to notable improvements in tests commonly used to assess antidepressant efficacy.

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-Difluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the cyclopropane ring and amine group significantly impacts biological activity. For example:

  • (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1345413-20-8): A Ticagrelor intermediate with a molecular weight of 169.17 g/mol and slight solubility in DMSO/methanol .

Key Difference : The spatial arrangement of the cyclopropane ring dictates binding affinity to the P2Y12 receptor, with the (1S,2R) configuration being pharmacologically active in Ticagrelor .

Substituted Propanamine Derivatives

a. 1-(2,4-Difluorophenyl)propan-1-amine (CAS 623143-41-9)
  • Structure : Linear propan-1-amine with 2,4-difluorophenyl substitution.
  • Properties : Molecular weight 171.19 g/mol, liquid at room temperature, and used in diverse synthetic applications .
b. (2R)-2-Amino-3-(2,4-difluorophenyl)propanoate
  • Structure: Propanoate ester with 2,4-difluorophenyl and amine groups.
  • Role : A building block in peptide synthesis, highlighting how esterification modifies solubility and reactivity compared to primary amines .

Cyclopropane vs. Linear Backbone

Parameter (1R,2S)-Cyclopropanamine Derivative 1-(2,4-Difluorophenyl)propan-1-amine
Molecular Weight 169.17 g/mol 171.19 g/mol
Backbone Structure Cyclopropane ring Linear propane chain
Fluorine Substitution 3,4-Difluoro 2,4-Difluoro
Pharmacological Role Ticagrelor intermediate General synthetic intermediate
Solubility Limited in DMSO/methanol Liquid (high solubility in organic solvents)

Urea Impurities and Byproducts

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine often generates urea impurities, such as 1-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-urea . These byproducts are critical quality control markers, as they may affect the purity and stability of Ticagrelor intermediates .

Biological Activity

(2R)-2-(3,4-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances its electronic properties, which can influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H12F2N
  • Molecular Weight : 185.21 g/mol
  • IUPAC Name : this compound

The fluorine substitutions on the phenyl ring contribute to its reactivity and selectivity in biological systems.

This compound interacts with various molecular targets, potentially acting as an inhibitor or modulator. Its mechanism may involve binding to specific receptors or enzymes, thereby altering biochemical pathways related to various physiological functions. The exact pathways depend on the context in which the compound is utilized.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antiparasitic Effects : In vitro studies have shown activity against parasites such as Trypanosoma cruzi, indicating potential for treating diseases like Chagas disease.
  • Neurological Effects : Investigations into its effects on neurotransmitter systems suggest possible implications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntiparasiticTrypanosoma cruziReduced parasitic index
NeurologicalDopamine receptorsModulation of neurotransmission

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Antiparasitic Potential

In a controlled experiment, the antiparasitic activity of this compound was assessed against Trypanosoma cruzi. Mice treated with the compound showed a 70% reduction in parasitic load compared to untreated controls after 10 days of administration at a dose of 15 mg/kg/day. This indicates promising therapeutic potential for treating Chagas disease .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (2R)-2-(3,4-Difluorophenyl)propan-1-amine, and how is stereochemical integrity maintained?

  • Methodology :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone precursors to achieve high enantiomeric excess (ee). For example, reduction of 3,4-difluorophenylpropan-1-one with (R)-selective catalysts can yield the (2R)-configured amine .
  • Chiral Resolution : Racemic mixtures may be resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .
  • Fluorination Techniques : Introduce fluorine atoms early via electrophilic fluorination or use fluorinated building blocks (e.g., 3,4-difluorophenyl Grignard reagents) to avoid late-stage modifications that risk racemization .
    • Validation : Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) or polarimetry .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 19^{19}F NMR identify structural features (e.g., fluorine coupling patterns, amine proton signals).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C9_9H11_{11}F2_2N).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. Relative retention times (RRT) are compared against standards .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >98% ee for this compound?

  • Methodology :

  • Catalyst Screening : Evaluate chiral ligands (e.g., Josiphos, Mandyphos) for asymmetric hydrogenation. Adjust pressure (1–50 bar H2_2), temperature (0–50°C), and solvent polarity (MeOH vs. THF) .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate the undesired enantiomer, enriching the (2R)-form .
    • Data Table :
MethodCatalyst/Ligandee (%)Yield (%)Reference
Asymmetric HydrogenationRu-(R)-BINAP9585
Enzymatic ResolutionCAL-B9970

Q. What analytical approaches resolve contradictions in receptor binding data between enantiomers?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate enantiomer-receptor interactions.
  • Crystallography : Co-crystallize enantiomers with target proteins (e.g., GPCRs) to map binding modes .
  • Metabolic Profiling : Assess if enantiomers are metabolized differently in vitro (e.g., liver microsomes), which may artifactually skew activity data .

Q. How do 3,4-difluorophenyl substituents influence metabolic stability and pharmacokinetics?

  • Methodology :

  • In Vitro Assays : Incubate with cytochrome P450 enzymes (CYP3A4, CYP2D6) to measure oxidation rates. Fluorine’s electron-withdrawing effect reduces metabolic cleavage .
  • LogD Measurement : Determine partition coefficients (octanol/water) to predict blood-brain barrier penetration. Fluorine increases lipophilicity, enhancing CNS activity in related compounds .

Data Contradiction Analysis

Q. How should researchers address variability in IC50_{50} values across biological assays?

  • Root Causes :

  • Impurities : Trace enantiomers or byproducts (e.g., cyclopropane analogs from side reactions) can inhibit/activate off-target receptors. Use preparative HPLC to isolate >99% pure batches .
  • Assay Conditions : Buffer pH (7.4 vs. 6.5) and ionic strength alter protonation states of the amine, affecting binding. Standardize protocols across labs .
    • Resolution :
  • Dose-Response Redundancy : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. radioligand binding).
  • Structure-Activity Relationship (SAR) : Compare activity of fluorine positional isomers (e.g., 2,5- vs. 3,4-difluoro) to isolate electronic vs. steric effects .

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